
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
説明
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 73-6691 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC).
作用機序
BAY 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
By inhibiting sGC, BAY 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This results in a reduction in blood pressure and improvement in vascular function.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have several biochemical and physiological effects. In animal models, BAY 73-6691 has been shown to reduce blood pressure, improve vascular function, and reduce pulmonary arterial pressure. BAY 73-6691 has also been shown to improve exercise capacity in animal models of pulmonary hypertension.
実験室実験の利点と制限
One of the primary advantages of using BAY 73-6691 in lab experiments is its selectivity for sGC. This allows researchers to specifically target the sGC pathway without affecting other physiological processes. BAY 73-6691 is also a potent inhibitor of sGC, allowing for a more significant effect on blood pressure and vascular function.
One of the limitations of using BAY 73-6691 in lab experiments is its potential toxicity. BAY 73-6691 has been shown to be toxic in some animal models, and further studies are needed to determine the safety and toxicity of this compound in humans.
将来の方向性
There are several future directions for research on BAY 73-6691. One area of research is the development of more potent and selective sGC inhibitors. This could lead to the development of more effective treatments for cardiovascular disease and pulmonary hypertension.
Another area of research is the investigation of the long-term effects of sGC inhibition. While short-term studies have shown promising results, further studies are needed to determine the safety and efficacy of sGC inhibition over extended periods.
Conclusion
In conclusion, BAY 73-6691 is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of sGC, which plays a critical role in regulating blood pressure and vascular tone. BAY 73-6691 has been shown to have several biochemical and physiological effects, including reducing blood pressure and improving vascular function. While there are some limitations to using BAY 73-6691 in lab experiments, further research in this area could lead to the development of more effective treatments for cardiovascular disease and pulmonary hypertension.
科学的研究の応用
BAY 73-6691 has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cardiovascular disease. sGC is an enzyme that plays a critical role in regulating blood pressure and vascular tone. Inhibition of sGC has been shown to reduce blood pressure and improve vascular function in animal models of hypertension.
BAY 73-6691 has also been studied for its potential applications in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition characterized by high blood pressure in the lungs and can lead to heart failure. Inhibition of sGC has been shown to reduce pulmonary arterial pressure and improve exercise capacity in animal models of pulmonary hypertension.
特性
IUPAC Name |
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14-7-9-17(12-18(14)22)24-21(26)16-8-10-19(20(11-16)25(27)28)23-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWZKUPPWPTMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



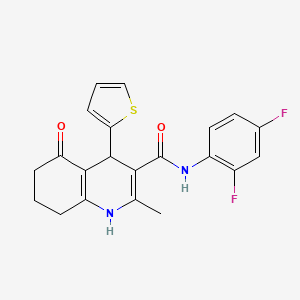
![2,2-dimethyl-N-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)pyridin-2-yl]propanamide](/img/structure/B3939039.png)
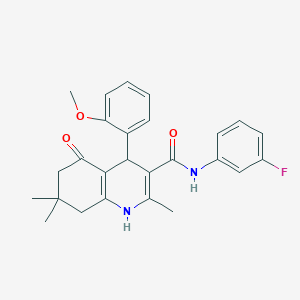
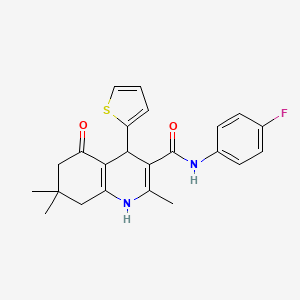
![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
![2-(benzoylamino)-N-(1-{[(3-methoxyphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3939062.png)
![2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B3939069.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)
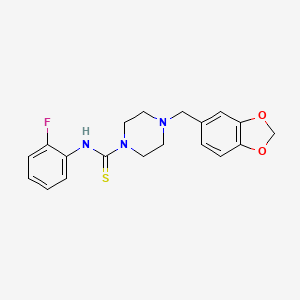
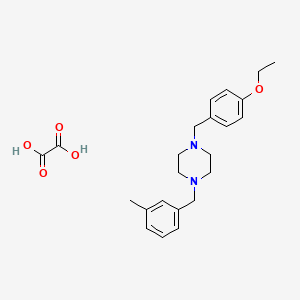
![N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B3939098.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B3939108.png)